molecular formula C11H15NO B1400139 4-(Cyclobutylmethoxy)aniline CAS No. 1236764-07-0

4-(Cyclobutylmethoxy)aniline

Cat. No.: B1400139
CAS No.: 1236764-07-0
M. Wt: 177.24 g/mol
InChI Key: ZGCBYAZYTMKOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutylmethoxy)aniline is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a cyclobutylmethoxy group attached to the para position of an aniline ring

Scientific Research Applications

4-(Cyclobutylmethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-(Cyclobutylmethoxy)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)aniline typically involves the reaction of 4-nitroaniline with cyclobutylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding aniline derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.

    4-Ethoxyaniline: Contains an ethoxy group in place of the cyclobutylmethoxy group.

    4-Butoxyaniline: Features a butoxy group instead of the cyclobutylmethoxy group.

Uniqueness

4-(Cyclobutylmethoxy)aniline is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding interactions, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

4-(cyclobutylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCBYAZYTMKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclobutylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclobutylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclobutylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclobutylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclobutylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclobutylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.